4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Description
“4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a quinazoline core with a piperidine ring attached via a methylene bridge to a chloropyridine ring . The exact molecular weight or empirical formula is not specified in the available resources.Chemical Reactions Analysis
The primary chemical reaction involving this compound is its conversion by liver carboxyesterase (CES1) to its active form . This active form selectively inhibits PCSK9 protein synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be orally available and to be converted to its active form in the liver .Mechanism of Action
Target of Action
The primary target of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, is a protein that plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
This compound acts as a It is converted by liver carboxyesterase (CES1) to its active form, which then selectively inhibits the synthesis of the PCSK9 protein . The inhibition is achieved by interfering with the ribosomal synthesis of PCSK9 .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis affects the cholesterol homeostasis pathway . PCSK9 is known to bind to low-density lipoprotein receptors (LDLRs) on the surface of liver cells, promoting their degradation and preventing them from recycling back to the cell surface .
Pharmacokinetics
The compound exhibits good bioavailability due to its formulation as a prodrug . It is converted to its active form in the liver, ensuring targeted action and reducing potential systemic side effects . .
Result of Action
The result of the compound’s action is a reduction in plasma PCSK9 levels .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the conversion of the prodrug to its active form depends on the presence and activity of liver carboxyesterase . Additionally, factors such as diet, other medications, and individual genetic variations can also impact the efficacy and stability of the compound.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBYCVGFGFYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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